N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine
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Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine is a compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with glycine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone to form the tetrahydrocarbazole core . This intermediate can then be further reacted with glycine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Green synthesis approaches, such as the use of ionic liquids, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and selenium dioxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbazolones, while reduction can yield more saturated carbazole derivatives .
Scientific Research Applications
N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: A precursor in the synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A similar compound with a methyl group at the 6-position.
Uniqueness
This compound is unique due to its specific structure, which combines the carbazole core with a glycine moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-carbazole-3-carbonylamino)acetic acid |
InChI |
InChI=1S/C15H16N2O3/c18-14(19)8-16-15(20)9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h5-7,17H,1-4,8H2,(H,16,20)(H,18,19) |
InChI Key |
ZGDGECRCIALSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
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